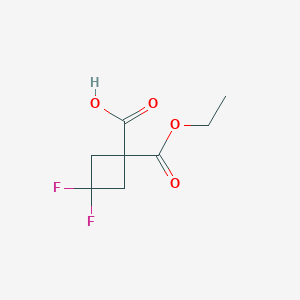
1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring substituted with ethoxycarbonyl and difluorocarboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl chloroformate with a difluorocyclobutane derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol.
科学的研究の応用
1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways. The presence of the difluorocarboxylic acid group enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research.
類似化合物との比較
3,3-Difluorocyclobutanecarboxylic acid: Lacks the ethoxycarbonyl group but shares the difluorocyclobutane core.
Ethyl 3,3-difluorocyclobutanecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.
1-(Methoxycarbonyl)-3,3-difluorocyclobutanecarboxylic acid: Similar but with a methoxycarbonyl group.
Uniqueness: 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and transformations.
特性
CAS番号 |
1232365-40-0 |
|---|---|
分子式 |
C8H10F2O4 |
分子量 |
208.16 g/mol |
IUPAC名 |
1-ethoxycarbonyl-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O4/c1-2-14-6(13)7(5(11)12)3-8(9,10)4-7/h2-4H2,1H3,(H,11,12) |
InChIキー |
XVFDTXYSPJXFLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)(F)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













